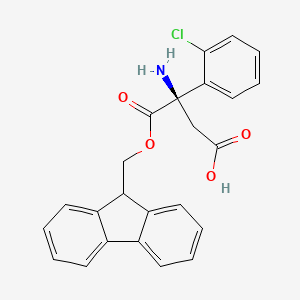
(3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines an amino group, a chlorophenyl group, and a fluorenylmethoxy group, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenylmethoxy Group: The fluorenylmethoxy group can be introduced through a nucleophilic substitution reaction using fluorenylmethanol and an appropriate leaving group.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be added via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a suitable catalyst.
Amino Group Addition: The amino group can be introduced through a reductive amination reaction using an appropriate amine and reducing agent.
Final Coupling: The final coupling step involves the formation of the oxobutanoic acid moiety through a condensation reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反应分析
Types of Reactions
(3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features make it a valuable tool for investigating the molecular basis of biological activity.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the design of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the chlorophenyl and fluorenylmethoxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3R)-3-amino-3-(2-bromophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid: Similar structure with a bromine atom instead of chlorine.
(3R)-3-amino-3-(2-fluorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid: Similar structure with a fluorine atom instead of chlorine.
(3R)-3-amino-3-(2-methylphenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C24H20ClNO4 |
|---|---|
分子量 |
421.9 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C24H20ClNO4/c25-21-12-6-5-11-20(21)24(26,13-22(27)28)23(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19H,13-14,26H2,(H,27,28)/t24-/m1/s1 |
InChI 键 |
IRTQLMJXEQLNJR-XMMPIXPASA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@](CC(=O)O)(C4=CC=CC=C4Cl)N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)(C4=CC=CC=C4Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


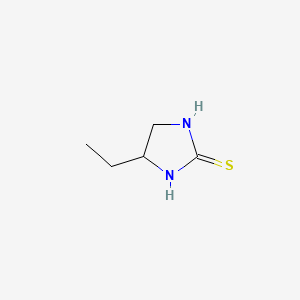
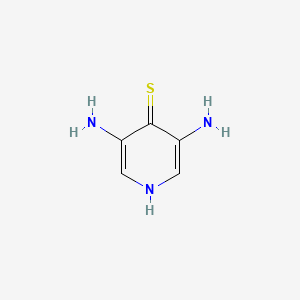


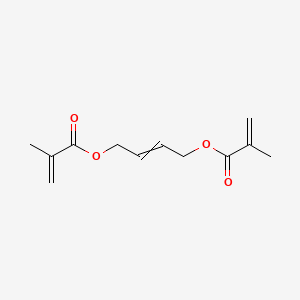
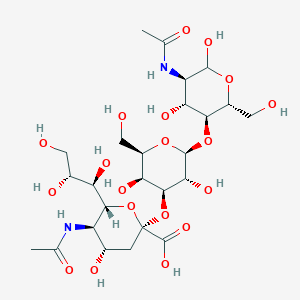

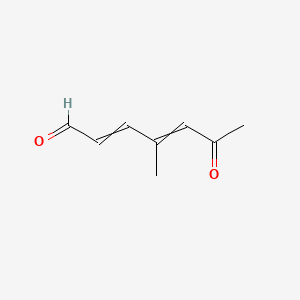
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
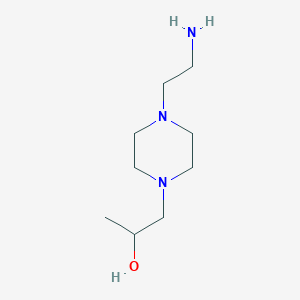

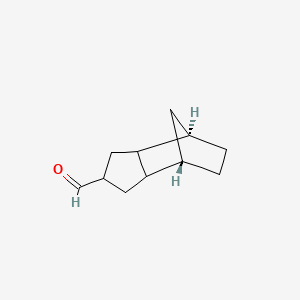
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
